molecular formula C11H15F2N3O B2699114 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine CAS No. 2034209-28-2

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine

Cat. No.: B2699114
CAS No.: 2034209-28-2
M. Wt: 243.258
InChI Key: UGXOYTWDWNCXGB-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with two fluorine atoms and a pyrazole ring with two methyl groups, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is fluorinated using appropriate fluorinating agents under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones.

    Coupling Reaction: The fluorinated piperidine and the dimethylpyrazole are coupled using a methanone linker, often facilitated by catalysts and under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The fluorinated piperidine ring may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-fluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
  • (4,4-difluoropiperidin-1-yl)(3-methyl-1H-pyrazol-4-yl)methanone
  • (4,4-difluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-5-yl)methanone

Uniqueness

The unique combination of the difluorinated piperidine ring and the dimethylpyrazole ring in 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O/c1-7-9(8(2)15-14-7)10(17)16-5-3-11(12,13)4-6-16/h3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOYTWDWNCXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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